(R)-3-(4-Bromophenoxy)butanoic acid
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Overview
Description
®-3-(4-Bromophenoxy)butanoic acid is an organic compound that features a bromophenyl group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromophenoxy)butanoic acid typically involves the reaction of 4-bromophenol with butanoic acid derivatives under specific conditions. One common method includes the esterification of 4-bromophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of ®-3-(4-Bromophenoxy)butanoic acid may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromophenoxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenoxybutanoic acids depending on the substituent introduced.
Scientific Research Applications
®-3-(4-Bromophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The butanoic acid chain can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)butanoic acid: A similar compound with a different stereochemistry.
Tetrakis(4-bromophenoxy)phthalocyanine: A compound with multiple bromophenoxy groups attached to a phthalocyanine core.
4-Bromophenyl 4-bromobenzoate: A compound with two bromophenyl groups connected by a benzoate linker.
Uniqueness
®-3-(4-Bromophenoxy)butanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its combination of a bromophenyl group and a butanoic acid chain also provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3R)-3-(4-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
NPHRQDSALUFKOM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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